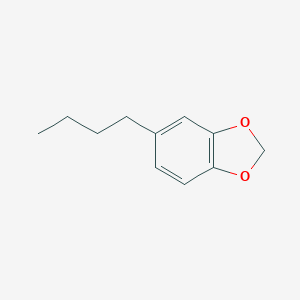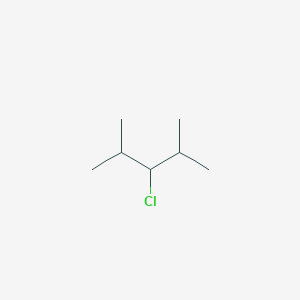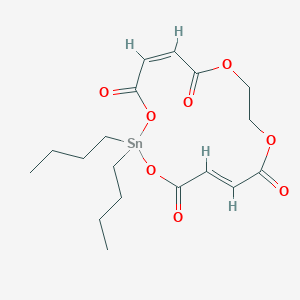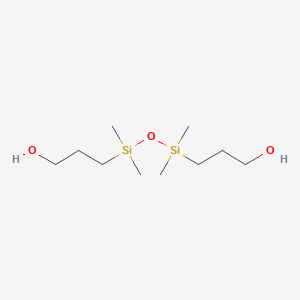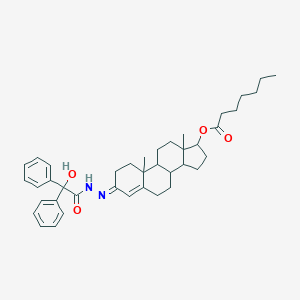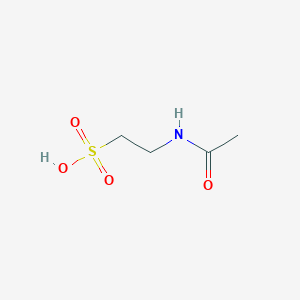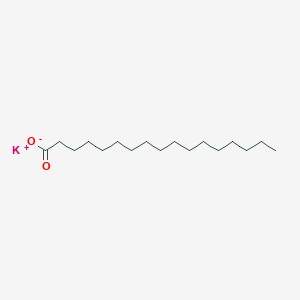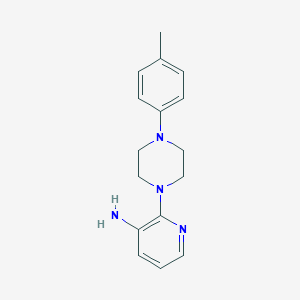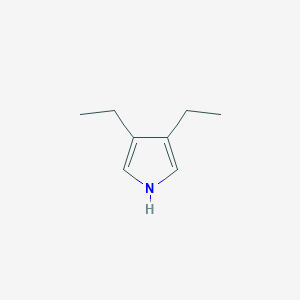
3,4-Diéthylpyrrole
Vue d'ensemble
Description
3,4-Diethylpyrrole is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of two ethyl groups attached to the third and fourth positions of the pyrrole ring. This compound is of interest due to its unique chemical properties and its role as a building block in the synthesis of various complex organic molecules .
Applications De Recherche Scientifique
3,4-Diethylpyrrole has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of porphyrins and other macrocyclic compounds, which are essential in studying electron transfer and light absorption properties.
Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals .
Mécanisme D'action
Target of Action
3,4-Diethylpyrrole is a synthetic fine chemical
Mode of Action
It is known to be useful in the synthesis of pharmaceuticals, fine organic chemicals, and pyrrole beta-substituted porphyrins . The exact interaction of 3,4-Diethylpyrrole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of pharmaceuticals and fine organic chemicals
Result of Action
As a synthetic fine chemical, it is used in the synthesis of pharmaceuticals and fine organic chemicals
Analyse Biochimique
Biochemical Properties
3,4-Diethylpyrrole plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and other macrocyclic compounds. It interacts with enzymes such as pyrrole synthase, which catalyzes the formation of pyrrole derivatives. Additionally, 3,4-Diethylpyrrole can bind to proteins and other biomolecules, influencing their structure and function. These interactions are primarily driven by the compound’s aromatic nature and the presence of ethyl groups, which can engage in hydrophobic interactions and van der Waals forces .
Cellular Effects
3,4-Diethylpyrrole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,4-Diethylpyrrole can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3,4-Diethylpyrrole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, 3,4-Diethylpyrrole can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Dosage Effects in Animal Models
The effects of 3,4-Diethylpyrrole vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways and improve cellular function. At high doses, 3,4-Diethylpyrrole can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of 3,4-Diethylpyrrole in experimental settings .
Metabolic Pathways
3,4-Diethylpyrrole is involved in several metabolic pathways, including the synthesis of porphyrins and other macrocyclic compounds. It interacts with enzymes such as pyrrole synthase and cytochrome P450, influencing the production and degradation of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Diethylpyrrole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,4-Diethylpyrrole is influenced by its hydrophobic nature and the presence of ethyl groups, which can enhance its affinity for lipid membranes and hydrophobic binding sites .
Subcellular Localization
The subcellular localization of 3,4-Diethylpyrrole is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can influence cellular processes. These localization patterns are essential for understanding the compound’s activity and function within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Diethylpyrrole typically involves the condensation of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) and isopropyl alcohol under controlled temperature conditions (20°C to 30°C) to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the synthesis of 3,4-Diethylpyrrole can be achieved through a similar process but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the preparation of intermediates like 4-nitro-3-hexanol and 4-acetoxy-3-nitrohexane, followed by their condensation to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethylpyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert 3,4-Diethylpyrrole into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced pyrrole compounds.
Substitution: Halogenated pyrrole derivatives
Comparaison Avec Des Composés Similaires
3,4-Dimethylpyrrole: Similar structure but with methyl groups instead of ethyl groups.
3,4-Diethyl-2,5-dimethylpyrrole: Contains additional methyl groups on the second and fifth positions.
3,4-Diethyl-1H-pyrrole: Another derivative with slight structural variations.
Uniqueness: 3,4-Diethylpyrrole is unique due to the presence of ethyl groups, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts. These properties include differences in boiling points, solubility, and reactivity, making 3,4-Diethylpyrrole particularly useful in specific synthetic applications .
Propriétés
IUPAC Name |
3,4-diethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRJQYUMXCUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447934 | |
| Record name | 3,4-DIETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16200-52-5 | |
| Record name | 3,4-DIETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16200-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

